![molecular formula C5H11NO2S B7680004 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B7680004.png)
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound with the molecular formula C5H11NO2S It is a five-membered ring structure containing sulfur and nitrogen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of thioamides with appropriate reagents under controlled conditions. One common method is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H11NO2S
- SMILES Notation : CC1(CNS(=O)(=O)C1)C
- InChI : InChI=1S/C5H11NO2S/c1-5(2)3-6-9(7,8)4-5/h6H,3-4H2,1-2H3
Medicinal Chemistry Applications
1. Antidiabetic Agents
Thiazolidinediones are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and fat cell differentiation. Research indicates that 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione exhibits hypoglycemic effects by enhancing insulin sensitivity and decreasing insulin resistance in peripheral tissues .
2. Antibacterial Properties
Recent studies have highlighted the antibacterial activity of thiazolidinediones against various bacterial strains. For instance, derivatives of 4-thiazolidinone have shown promising results in inhibiting the growth of Escherichia coli, which is significant for developing new antibacterial agents . The structural features of thiazolidinediones contribute to their ability to disrupt bacterial metabolism.
3. Antioxidant Activity
Thiazolidinediones have demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is beneficial in preventing diseases associated with oxidative damage and inflammation . The presence of the thiazolidine ring enhances the compound's ability to scavenge free radicals.
Agricultural Applications
1. Chemical Fertilizers
The use of thiazolidinediones as chemical fertilizers has been explored to enhance crop yield. Their application can improve nutrient uptake in plants and promote growth under various environmental conditions . This application is particularly relevant given the global challenge of food security.
2. Pesticides
Thiazolidinediones also show potential as pesticides due to their antimicrobial properties. They can be utilized to eliminate pests and pathogens that affect crop production, thereby reducing the reliance on traditional chemical pesticides .
Biochemical Research
1. Enzyme Inhibition Studies
Thiazolidinediones have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they have been evaluated for their effects on purine metabolism enzymes, which are crucial in various biochemical processes . This property makes them valuable tools in biochemical research for understanding metabolic disorders.
Case Studies
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound’s structure allow it to form strong interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A similar five-membered ring structure with sulfur and nitrogen atoms.
Thiazolidin-4-one: Another related compound with a similar ring structure but different functional groups.
Thiazolidin-2-one: Similar to thiazolidin-4-one but with the carbonyl group in a different position.
Uniqueness
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione (often referred to as a thiazolidinone derivative) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and antidiabetic properties, supported by relevant research findings and case studies.
- Molecular Formula : C5H11NO2S
- Molecular Weight : 149.2 g/mol
- CAS Number : 1027526-97-1
Antimicrobial Properties
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. A systematic review highlighted the effectiveness of various thiazolidinone compounds against bacterial and fungal strains. For instance, studies showed minimum inhibitory concentrations (MICs) ranging from 26.3 to 378.5 µM for synthesized thiazolidinone derivatives . The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
Compound | MIC (µM) | Activity Type |
---|---|---|
Thiazolidinone A | 26.3 | Antibacterial |
Thiazolidinone B | 378.5 | Antifungal |
Antioxidant Activity
Thiazolidinones are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in various studies, suggesting a protective role against cellular damage .
Antidiabetic Potential
This compound has been studied for its antidiabetic effects, particularly in enhancing insulin sensitivity and glucose metabolism. This aligns with the broader class of thiazolidinediones known for their therapeutic use in managing diabetes. The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose homeostasis .
Case Studies
- Antimicrobial Study : A recent study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
- Diabetes Management : Clinical trials involving thiazolidinedione derivatives have shown promising results in improving glycemic control among diabetic patients, highlighting the relevance of compounds like this compound in diabetes therapy .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Action : Involves disruption of bacterial cell membranes and inhibition of essential enzymes.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.
- Antidiabetic Effects : Activation of PPARγ leading to improved insulin sensitivity and glucose uptake in peripheral tissues.
Properties
IUPAC Name |
4,4-dimethyl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2)3-6-9(7,8)4-5/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDEVWAYTZHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNS(=O)(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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